3-(Azetidinomethyl)phenyl cyclohexyl ketone
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Overview
Description
Synthesis Analysis
The synthesis of related azetidinone compounds can be achieved through different methods. For instance, the reaction of alkyl azides with certain silanes affords alpha-amino-alpha'-diazomethyl ketones, which can be cyclized to N-substituted 3-azetidinones using Rh(2)(OAc)(4) . Additionally, cycloadditions of alkynyl ketones with N-tosylimines catalyzed by Lewis bases such as Bu3P and DMAP can produce azetidines . These methods provide a foundation for synthesizing the compound of interest by indicating potential precursors and catalysts that could be used in its formation.
Molecular Structure Analysis
The molecular structure of azetidinone derivatives can be complex and is influenced by the nature of the substituents and the reaction conditions. For example, the photochemical reaction of 3-phenyl-2H-azirines with ketones can yield various cycloaddition products, including spiro-(3-oxazolines) and butenyl-3-oxazolines, depending on the ketone used and the reaction conditions . These findings suggest that the molecular structure of "3-(Azetidinomethyl)phenyl cyclohexyl ketone" could also be influenced by similar factors.
Chemical Reactions Analysis
Azetidinone compounds can undergo various chemical reactions. Electrophilic reagents can initiate cyclization reactions of azetidinones to form bicyclic β-lactams . Additionally, photochemical transformations can lead to the formation of different products, such as the photo-Nazarov cyclization of 1-cyclohexenyl phenyl ketone to hexahydrofluorenone . These reactions demonstrate the reactivity of azetidinone derivatives and provide a context for predicting the chemical behavior of "3-(Azetidinomethyl)phenyl cyclohexyl ketone."
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives and related compounds can be deduced from their synthesis and reactions. For instance, the formation of enantiomerically pure 3-azetidinols from chiral 1-aminoalkyl chloromethyl ketones indicates that stereochemistry plays a significant role in the properties of these compounds . The photometric determination of palladium using phenyl-2-pyridyl ketone azine suggests that some of these compounds can form complexes with metals and could be used in analytical applications10.
Scientific Research Applications
Asymmetric Epoxidation
- Ketones containing N-aryl-substituted oxazolidinones, similar in structure to 3-(Azetidinomethyl)phenyl cyclohexyl ketone, have been investigated for their catalytic activity in asymmetric epoxidation reactions. These ketones show enhanced catalytic properties when the N-phenyl group of the catalyst is substituted with electron-withdrawing groups, offering insights into electronic effects in epoxidation reactions and showing potential for practical applications due to their ease of preparation (Shu et al., 2003).
Enantioselective Photochemical Reactions
- Cyclohexyl phenyl ketone derivatives have been utilized in photochemical reactions within chiral liquid crystals, demonstrating the ability to direct enantioselective photochemical reactions. These findings underline the potential of these ketone derivatives in stereoselective synthesis, using structured media to influence the outcomes of photochemical processes (Yang et al., 2013).
Cyclization Reactions
- The ketone, enol, and enolate forms of certain phenyl butanones, akin to 3-(Azetidinomethyl)phenyl cyclohexyl ketone, have been studied for their differing reactivities under acidic and basic conditions. This research highlights the multifaceted reactivity of these compounds, offering insights into their use in diverse synthetic pathways (Ning et al., 2018).
Synthesis of β-Lactams
- Derivatives of cyclohexyl phenyl ketone have been used as key intermediates in the synthesis of β-lactams, showcasing their utility in the construction of complex molecular architectures. This application underscores the significance of these ketones in medicinal chemistry and drug development (Behzadi et al., 2015).
Liquid Crystalline Properties
- Certain cyclohexyl phenyl ketone derivatives have been synthesized and shown to possess liquid crystalline properties. This aspect opens up possibilities for their use in materials science, particularly in the design and development of new liquid crystal displays and other optoelectronic devices (Bezborodov et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(15-7-2-1-3-8-15)16-9-4-6-14(12-16)13-18-10-5-11-18/h4,6,9,12,15H,1-3,5,7-8,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKSEYJODVFVLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643286 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidinomethyl)phenyl cyclohexyl ketone | |
CAS RN |
898772-42-4 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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